
5-Fluoro-2-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylpyridine hydrochloride: is a fluorinated pyridine derivative. The introduction of a fluorine atom into the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances its solubility in water, facilitating its use in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylpyridine hydrochloride typically involves the fluorination of 2-methylpyridine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process includes steps for purification and conversion to the hydrochloride salt, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-methylpyridine hydrochloride can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-methylpyridine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals, where fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the agrochemical industry, fluorinated pyridines are explored for their potential as herbicides and insecticides due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylpyridine hydrochloride depends on its specific application. In pharmaceuticals, the fluorine atom can influence the binding affinity and selectivity of the compound towards its molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can also affect the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds:
2-Fluoropyridine: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Fluoro-2-methylpyridine: Fluorine is positioned differently, affecting its reactivity and applications.
4-Fluoro-2-methylpyridine: Another positional isomer with distinct properties.
Uniqueness: 5-Fluoro-2-methylpyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Fórmula molecular |
C6H7ClFN |
|---|---|
Peso molecular |
147.58 g/mol |
Nombre IUPAC |
5-fluoro-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H6FN.ClH/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H |
Clave InChI |
RCOXKZCHKQBMOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






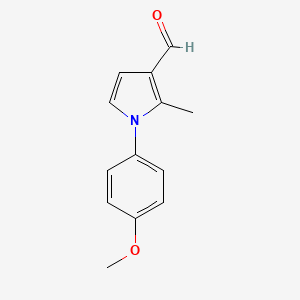
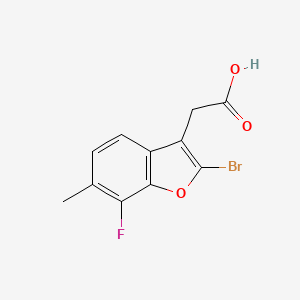


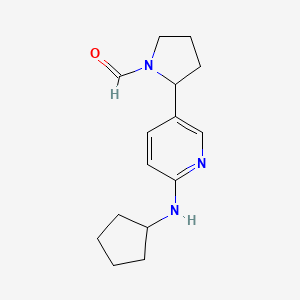
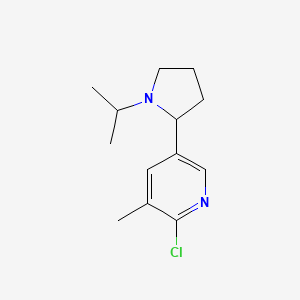
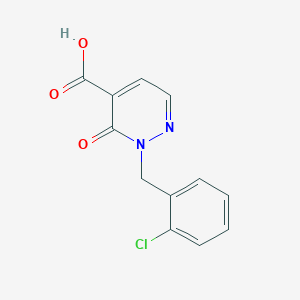
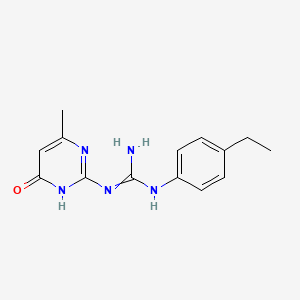
![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)

